(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Overview
Description
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C₁₀H₈BrFO. It is a member of the benzene compounds and is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the methanone functional group. This compound is primarily used for research purposes in various fields of chemistry and biology .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs for the treatment of type 2 diabetes , suggesting that it may interact with enzymes or receptors involved in glucose metabolism.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule .
Biochemical Pathways
Given its potential use in the treatment of type 2 diabetes , it may influence pathways related to glucose metabolism.
Result of Action
Similar compounds have been implicated in the treatment of type 2 diabetes , suggesting that it may have effects on glucose metabolism at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone typically involves a multi-step process. One common method includes the reaction of methyltriphenylphosphonium bromide with potassium 2-methylbutan-2-olate in toluene at 0°C for 30 minutes. This is followed by the addition of this compound in toluene at room temperature for 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in organic synthesis. The production involves strict control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.
Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of small molecules with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorophenyl)(methyl)methanone
- (5-Bromo-2-fluorophenyl)(ethyl)methanone
- (5-Bromo-2-fluorophenyl)(propyl)methanone
Uniqueness
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-cyclopropylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUBYFIQSKOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695599 | |
Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222368-75-3 | |
Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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